molecular formula C23H27NO5 B038694 Fmoc-Thr-OtBu CAS No. 120791-76-6

Fmoc-Thr-OtBu

Cat. No.: B038694
CAS No.: 120791-76-6
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VLIAUNLRSA-N
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Description

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound widely used in peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The hydroxyl group of threonine is protected with a tert-butyl ester. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane. The reaction mixture is cooled in an ice bath, and the Fmoc chloride is added slowly. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. Its ability to protect both the amino and hydroxyl groups of threonine makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQPSBMLDCJGN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472330
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120791-76-6
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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